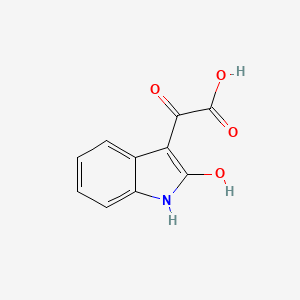

2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(10(14)15)7-5-3-1-2-4-6(5)11-9(7)13/h1-4,11,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSAUKZXDCMVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-71-9 | |

| Record name | NSC118821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 2 Hydroxy 1h Indol 3 Yl 2 Oxoacetic Acid and Analogues

Retrosynthetic Analysis of the 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic Acid Core

A retrosynthetic analysis of the target molecule reveals several plausible disconnection pathways. The most logical primary disconnection is at the C3-acyl bond, which links the indole (B1671886) core to the oxoacetic acid group. This leads to a 2-hydroxyindole nucleophile and an oxoacetic acid electrophile equivalent, such as an oxalyl chloride derivative.

A further disconnection of the 2-hydroxyindole core itself suggests precursors like substituted anilines or ortho-nitrophenyl derivatives, which can be cyclized through various classical indole syntheses. The 2-hydroxy group (or its tautomeric oxo form in 2-oxindole) can be envisioned as arising from the cyclization of an appropriate precursor or through the oxidation of a pre-formed indole. This analysis highlights two key challenges: the construction of the 2-hydroxyindole nucleus and the regioselective introduction of the C3-substituent.

Classical and Modern Approaches to 2-Hydroxyindole Synthesis

The 2-hydroxyindole core exists in equilibrium with its more stable tautomer, 2-oxindole. Therefore, synthetic methods for 2-oxindoles are directly applicable.

Classical Methods:

Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the 2-oxindole ring.

Stolle Synthesis: The Stolle synthesis involves the reaction of an arylamine with an α-haloacyl halide or an oxalyl chloride derivative, followed by a Friedel-Crafts cyclization to yield the oxindole (B195798). This method is particularly relevant as it can simultaneously form the core and introduce a C3-substituent.

Gassman Indole Synthesis: While primarily used for indoles, modifications of the Gassman synthesis can provide access to oxindoles through the cyclization of S-phenyl-sulfonamides derived from anilines. nih.gov

Modern Approaches: Modern synthetic chemistry offers more efficient and versatile methods, often employing transition metal catalysis.

Palladium-Catalyzed Cyclizations: Intramolecular C-H amination or Heck-type cyclizations of suitably substituted anilines (e.g., N-aryl α-chloroacetamides) provide a powerful route to the oxindole core. mdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed intramolecular cyclization of N-(2-acetylphenyl)picolinamides has been shown to produce 2-hydroxy-indolin-3-ones, which are closely related structures. researchgate.net

Reductive Cyclization: The reductive cyclization of 2-(2-nitrophenyl)aldehydes and ketones can also lead to N-hydroxyindoles, which can be precursors to the desired 2-hydroxyindole structure. nih.gov

Strategies for Introducing the Oxoacetic Acid Moiety at the C3 Position of the Indole Ring

The C3 position of the indole nucleus is highly nucleophilic, making it the preferred site for electrophilic substitution. nih.gov This inherent reactivity is exploited to introduce the oxoacetic acid side chain.

The most direct method for introducing the 2-oxoacetic acid group is through a Friedel-Crafts acylation reaction. nih.gov This involves reacting the 2-hydroxyindole (or a protected precursor) with an oxalyl chloride derivative.

The reaction of an indole with oxalyl chloride readily forms an indol-3-ylglyoxyl chloride intermediate. acs.orgsciencemadness.org This intermediate can then be hydrolyzed to yield the desired α-keto acid. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), can facilitate the reaction, particularly for less reactive indole substrates. nih.govresearchgate.net Protecting the indole nitrogen, for instance with a phenylsulfonyl group, can prevent side reactions at the N1 position and improve yields. acs.org

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indoles

| Catalyst | Typical Substrate | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| None | Electron-rich indoles | Ethereal solvent, low temp. | Mild conditions, no metal waste | Limited to activated indoles |

| AlCl₃ | Unsubstituted/deactivated indoles | Inert solvent (e.g., CS₂, CH₂Cl₂) | High reactivity, broad scope | Stoichiometric amounts, harsh workup |

| SnCl₄ | Indoles sensitive to strong Lewis acids | Chlorinated solvents | Milder than AlCl₃, good yields | Can be moisture sensitive |

| Ionic Liquids | Various indoles | [bmim]Cl/AlCl₃ | Recyclable catalyst, clean reaction | Can be expensive, viscosity issues |

This table provides a general comparison of catalysts commonly used in Friedel-Crafts acylation reactions involving indole derivatives.

While Friedel-Crafts acylation is the most common approach, other methods for forming α-keto acids can be adapted. mdpi.com

Oxidation of C3-Substituted Precursors: An indole substituted at the C3 position with a two-carbon unit, such as a 3-(2-hydroxyethyl)indole, could be oxidized to the corresponding α-keto acid. researchgate.net Various oxidizing agents like potassium permanganate (B83412) or selenium dioxide have been used for the synthesis of α-keto acids from different precursors. mdpi.com

Decarboxylative Cross-Coupling: A metal-free approach involves the decarboxylative cross-coupling of α-oxo/ketoacids with indoles using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which can achieve C3-acylation under mild conditions. organic-chemistry.org

Biocatalysis: Enzymatic methods, such as those employing pyruvic acid aldolases, can be used for the stereoselective synthesis of 4-hydroxy-2-oxoacids. nih.gov While not a direct C-C bond formation on the indole ring, this highlights the potential of biocatalysis in constructing the α-keto acid moiety with high stereocontrol.

Stereoselective and Regioselective Synthesis of this compound

Regioselectivity: The synthesis of the target molecule relies heavily on controlling regioselectivity. The inherent electronic properties of the indole ring strongly favor electrophilic attack at the C3 position. nih.govias.ac.in In most cases, reactions like Friedel-Crafts acylation proceed with high C3 selectivity, minimizing the formation of C2 or other substituted isomers. nih.govbeilstein-journals.org For intramolecular cyclizations to form the indole core, the substitution pattern on the starting aniline (B41778) or phenylhydrazine (B124118) dictates the final regiochemistry.

Stereoselectivity: The target molecule, this compound, does not possess a stereocenter. However, if the indole ring or the oxoacetic acid moiety were further substituted, stereoselectivity would become a critical consideration. For analogues, chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can be employed in Friedel-Crafts type reactions to achieve high enantioselectivity. nih.gov Biocatalytic methods are also inherently stereoselective and offer a powerful tool for synthesizing chiral α-keto acids. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. tandfonline.com

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint. eurekaselect.comrsc.orgresearchgate.net Catalyst-free, three-component reactions in water have been successfully developed for synthesizing other C3-substituted indole derivatives. rsc.org

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric ones. This includes employing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts that can be used at low loadings. eurekaselect.com Nanocatalysts are also gaining attention for their high efficiency and recyclability in indole synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot, multi-component reactions are excellent examples of atom-economical processes. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. eurekaselect.comtandfonline.com Mechanochemical methods, such as ball milling, offer solvent-free alternatives for classical reactions like the Fischer indole synthesis. rsc.org

Table 2: Application of Green Chemistry Principles to Indole Synthesis

| Green Principle | Conventional Method | Greener Alternative | Key Benefit |

|---|---|---|---|

| Safer Solvents | Dichloromethane, Toluene | Water, PEG, Ionic Liquids | Reduced toxicity and pollution eurekaselect.comrsc.org |

| Catalysis | Stoichiometric Lewis Acids (AlCl₃) | Nanocatalysts, Recyclable catalysts | Reduced waste, reusability researchgate.net |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reactions, lower energy use tandfonline.com |

| Atom Economy | Multi-step synthesis with isolation | One-pot, multi-component reactions | Less waste, higher efficiency researchgate.net |

| Waste Prevention | Use of protecting groups | Catalyst-free direct functionalization | Fewer synthetic steps, less waste |

This table illustrates how green chemistry principles can be applied to improve the synthesis of indole-containing compounds.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound and its intermediates relies on effective isolation and purification techniques to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are extraction, column chromatography, and crystallization.

Isolation of Intermediates:

The intermediate, 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetyl chloride, is often isolated by simple filtration if it precipitates from the reaction mixture. rsc.org Due to the inherent instability of many acyl chlorides, this intermediate is typically used in the subsequent hydrolysis step without extensive purification.

Purification of the Final Compound:

Following the hydrolysis and acidification steps, the crude final product is typically isolated from the aqueous reaction mixture by extraction into an organic solvent. The choice of solvent is critical and depends on the polarity of the compound.

Column Chromatography:

For the purification of indole derivatives, silica (B1680970) gel column chromatography is a widely used and effective technique. nih.gov The selection of the eluent system is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is commonly employed. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity from the silica gel.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel (100-200 µm) | Hexane/Ethyl Acetate Gradient | Purification of indole derivatives based on polarity. |

| Thin Layer Chromatography (TLC) | Silica Gel Plates | Hexane/Ethyl Acetate | Monitoring reaction progress and identifying fractions from column chromatography. |

Crystallization:

Crystallization is a powerful technique for the final purification of the solid product. The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at lower temperatures. For indole derivatives, polar protic solvents like ethanol (B145695) are often effective. rochester.edu The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

| Solvent System | Rationale for Use | Typical Application |

|---|---|---|

| Ethanol | Good solvating power for polar indole derivatives at elevated temperatures. | Recrystallization of the final product. |

| Hexane/Ethyl Acetate | A mixture that can be fine-tuned for the crystallization of compounds with intermediate polarity. | Crystallization of less polar intermediates or final products. |

| Water | Effective for highly polar or ionic compounds. | Can be used for the crystallization of acidic or basic derivatives as their salts. rochester.edu |

By employing a combination of these isolation and purification techniques, this compound can be obtained in high purity, suitable for further scientific investigation.

Advanced Characterization and Spectroscopic Analysis of 2 2 Hydroxy 1h Indol 3 Yl 2 Oxoacetic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid, the expected molecular formula is C₁₀H₇NO₄.

The theoretical exact mass can be calculated as follows:

Carbon (C): 10 x 12.000000 = 120.000000

Hydrogen (H): 7 x 1.007825 = 7.054775

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 4 x 15.994915 = 63.979660

Calculated Exact Mass: 205.032409 Da

An experimental HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. For instance, the protonated molecule ([M+H]⁺) would have a theoretical m/z of 206.040234.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound are inferred from the known spectra of indole-3-glyoxylic acid and the expected electronic effects of the 2-hydroxy substituent.

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the indole (B1671886) ring and the exchangeable protons of the hydroxyl, amine, and carboxylic acid groups. The introduction of the electron-donating hydroxyl group at the C-2 position is expected to cause a general upfield shift (to lower ppm values) for the protons on the benzene (B151609) ring compared to indole-3-glyoxylic acid.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | br s | 1H | N-H (Indole) |

| ~8.0 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-7 |

| ~7.2 | t | 1H | H-6 |

| ~7.1 | t | 1H | H-5 |

| - | - | 1H | O-H (C2-OH) |

Note: The signals for the O-H protons are often broad and their chemical shifts can vary significantly with concentration, temperature, and solvent.

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The 2-hydroxy group is expected to significantly shield the C-2 carbon, causing a substantial upfield shift, while also influencing the chemical shifts of other carbons in the indole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185 | C=O (keto) |

| ~165 | C=O (acid) |

| ~150 | C-2 |

| ~137 | C-7a |

| ~128 | C-3a |

| ~124 | C-6 |

| ~122 | C-4 |

| ~120 | C-5 |

| ~112 | C-7 |

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons. For the aromatic system, correlations would be expected between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming their positions in the benzenoid ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-4, C-5, C-6, and C-7 based on the assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationships between protons on the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions characteristic of O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3400-3200 | Broad | O-H (hydroxyl and carboxylic acid) and N-H stretching |

| ~1720 | Strong | C=O stretching (carboxylic acid) |

| ~1680 | Strong | C=O stretching (α-keto) |

| 1600-1450 | Medium | C=C stretching (aromatic) |

The broadness of the peak in the 3400-3200 cm⁻¹ region is due to the hydrogen bonding associated with the hydroxyl, amine, and carboxylic acid groups. The two distinct carbonyl peaks are indicative of the two different carbonyl environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The indole ring system is a well-characterized chromophore. The presence of the 2-hydroxy group and the α-keto-acid side chain will influence the electronic transitions.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol (B129727) or ethanol (B145695), is expected to show two main absorption bands, which are characteristic of the indole nucleus, often referred to as the ¹Lₐ and ¹Lₑ bands. The introduction of the 2-hydroxy group and the extension of conjugation through the glyoxylic acid moiety would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Predicted UV-Vis Data (in Methanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~220 | High | ¹Bₐ ← ¹A |

| ~280 | Medium | ¹Lₐ ← ¹A |

The exact positions and intensities of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, reveals the electron density distribution within the crystal, and consequently, the positions of the individual atoms.

Studies on various indole derivatives have successfully employed X-ray crystallography to elucidate their structures. For instance, the crystal structures of several indole analogues have been determined, revealing key intermolecular interactions such as N–H···π, hydrogen bonds, and π···π stacking interactions that dictate the crystal packing. acs.org In other research, the solid-state structure of a fused triazolo/thiadiazole indole derivative was confirmed, with analysis of the molecular and supramolecular aspects of its structure. mdpi.com These studies underscore the utility of X-ray crystallography in providing a definitive structural proof and understanding the non-covalent interactions that govern the solid-state architecture of indole-containing molecules. mdpi.com

For this compound, X-ray crystallography could reveal the planarity of the indole ring, the orientation of the 2-oxoacetic acid substituent relative to the indole core, and the intramolecular and intermolecular hydrogen bonding networks involving the hydroxyl and carboxylic acid groups. This information is crucial for understanding its physical properties and potential biological activity.

Illustrative Crystallographic Data for an Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.111(3) |

| c (Å) | 9.876(2) |

| β (°) | 101.54(1) |

| Volume (ų) | 1000.5(4) |

Note: The data in this table is representative of a typical indole derivative and is for illustrative purposes only.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers, making chiral analysis essential. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. researchgate.netacs.org

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. wikipedia.org For a chiral derivative of this compound, VCD could be used to determine its absolute configuration by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer. VCD has been successfully applied to determine the absolute stereochemistry of a variety of chiral molecules, offering a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. researchgate.net

Electronic Circular Dichroism (ECD)

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light corresponding to electronic transitions. encyclopedia.pub The resulting ECD spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. ECD has been widely used for the assignment of absolute configuration of natural products and other chiral compounds. nih.gov The exciton (B1674681) chirality method, a semi-empirical rule, can often be applied to predict the absolute configuration of molecules containing two or more interacting chromophores. nih.gov For a chiral derivative of this compound, which contains the indole chromophore, ECD would be a valuable tool for stereochemical assignment. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the spatial arrangement of the substituents, providing a non-destructive method for determining the absolute configuration.

Illustrative Chiroptical Data for a Chiral Molecule

| Technique | Wavelength/Wavenumber | Sign of Cotton Effect (Δε) | Assignment |

|---|---|---|---|

| ECD | 220 nm | + | π → π* transition |

| ECD | 280 nm | - | n → π* transition |

| VCD | 1720 cm⁻¹ | + | C=O stretch |

| VCD | 2980 cm⁻¹ | - | C-H stretch |

Note: This table provides a conceptual illustration of the type of data obtained from ECD and VCD experiments and does not represent actual data for a specific derivative of this compound.

Computational and Theoretical Studies of 2 2 Hydroxy 1h Indol 3 Yl 2 Oxoacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular geometry of organic compounds. For 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide optimized molecular geometries, bond lengths, and bond angles.

Computational studies on the related 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one have demonstrated that calculated bond lengths are in good agreement with experimental data for similar indole (B1671886) and isatin (B1672199) structures. nih.gov The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For many indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is distributed over the more electron-deficient regions.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | 1.375 | N1-C2-C3: 109.5 | C8-N1-C2-C3: 179.8 |

| C3-C11 | 1.480 | C2-C3-C11: 125.0 | N1-C2-C3-C11: -1.2 |

| C11-O12 | 1.220 | C3-C11-O12: 121.5 | C2-C3-C11-O12: 178.5 |

| C11-C13 | 1.530 | O12-C11-C13: 118.0 | C3-C11-C13-O14: -175.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in the 2-oxoacetic acid side chain of this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can influence its biological activity.

By systematically rotating the dihedral angles around the C3-C11 and C11-C13 bonds, a potential energy surface can be generated. This energy landscape reveals the low-energy conformers and the energy barriers between them. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group at the C2 position and the carbonyl group of the side chain, as well as steric hindrance. For similar α-hydroxy ketone derivatives, the interplay between conformational energies and lattice cohesive energies has been shown to dictate the preferred conformations in the solid state. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the proposed structure and provide insights into the electronic environment of the nuclei. Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For instance, the calculated vibrational frequencies for 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one showed good agreement with the experimental FT-IR spectrum. nih.gov The N-H, O-H, and C=O stretching frequencies are particularly informative.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum can be estimated. The predicted spectrum can help in understanding the electronic transitions within the molecule, which are typically π → π* and n → π* transitions associated with the indole ring and the carbonyl groups.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for N1-H | 11.5 |

| ¹H NMR | δ (ppm) for O10-H | 9.8 |

| ¹³C NMR | δ (ppm) for C2 | 165.0 |

| ¹³C NMR | δ (ppm) for C11 (keto C=O) | 190.0 |

| IR | ν (cm⁻¹) for N-H stretch | 3400 |

| IR | ν (cm⁻¹) for O-H stretch (acid) | 3100 (broad) |

| IR | ν (cm⁻¹) for C=O stretch (keto) | 1720 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the reaction mechanisms involving this compound. This includes identifying reactive sites and mapping the potential energy surface of a reaction.

For a given reaction, such as an electrophilic substitution on the indole ring or a nucleophilic addition to the carbonyl group, DFT can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction's activation energy and, consequently, its rate. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the reactants, transition state, and products can be traced. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For instance, in a reaction involving the 2-hydroxyindole tautomer, IRC calculations can elucidate the step-by-step mechanism of its transformation or its participation in a reaction.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. MD simulations provide a time-resolved picture of the molecule's conformational changes and its interactions with the surrounding solvent molecules.

Mechanistic Biological and Biochemical Investigations of 2 2 Hydroxy 1h Indol 3 Yl 2 Oxoacetic Acid

Exploration of Potential Biosynthetic Pathways (Hypothetical)

The biosynthesis of 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid has not been definitively elucidated. However, based on the known metabolic pathways of indole-containing compounds, two primary hypothetical routes can be proposed: a tryptophan-dependent pathway and a tryptophan-independent pathway.

Tryptophan-Dependent Pathway: In this hypothetical pathway, the amino acid L-tryptophan would serve as the primary precursor. Tryptophan is the starting point for a vast array of indole (B1671886) derivatives in many organisms. nih.gov A plausible sequence of enzymatic reactions could lead to the formation of this compound. This would likely involve a series of modifications to the tryptophan molecule, including the hydroxylation of the indole ring at the 2-position and the oxidative modification of the side chain.

Tryptophan-Independent Pathway: Alternatively, the biosynthesis of this compound could proceed independently of tryptophan, utilizing precursors to the indole ring itself, such as anthranilate. In some bacteria and plants, indole and its derivatives can be synthesized from chorismate via anthranilate. nih.gov This pathway would involve the formation of the indole ring followed by subsequent enzymatic modifications to yield the final product. For instance, indole could be converted to indole-3-acetic acid, which is then oxidized to indole-3-glyoxylic acid. nih.gov Further enzymatic action could then introduce the hydroxyl group at the 2-position of the indole ring.

The formation of this compound would necessitate a series of enzymatic steps involving specific intermediates. A key intermediate in a potential pathway is indole-3-glyoxylic acid. Studies have shown that some bacteria can transform indole into indole-3-acetic acid, which is then further oxidized to indole-3-glyoxylic acid. nih.gov

The crucial step in the proposed biosynthesis would be the hydroxylation of the indole ring at the C2 position. This reaction could be catalyzed by a monooxygenase enzyme. For example, indole-2-monooxygenase is an enzyme known to hydroxylate the indole ring at this specific position. wikipedia.org Another possibility is the involvement of a dioxygenase, which could introduce two hydroxyl groups, followed by the elimination of one to yield the 2-hydroxyindole structure.

The final step would involve the oxidation of the side chain to form the 2-oxoacetic acid moiety. This could be accomplished by an oxidase or a dehydrogenase enzyme. The table below outlines a hypothetical enzymatic sequence.

| Step | Precursor | Intermediate | Enzyme Class (Hypothetical) |

| 1 | Tryptophan or Indole | Indole-3-glyoxylic acid | Various (e.g., aminotransferases, oxidases) |

| 2 | Indole-3-glyoxylic acid | This compound | Monooxygenase or Dioxygenase |

It is important to emphasize that these proposed pathways are speculative and require experimental validation to confirm the existence and mechanisms of the enzymes involved.

In Vitro Studies on Enzymatic Interactions

The interaction of this compound with various enzymes is a critical area of investigation to understand its potential biological effects. In the absence of direct experimental data for this specific compound, we can infer potential interactions based on its chemical structure.

The structural features of this compound, namely the indole ring, the hydroxyl group, and the α-keto acid side chain, suggest that it could be a substrate for a variety of enzymes. For instance, it might be recognized by enzymes that metabolize other indole derivatives or α-keto acids.

To characterize these potential interactions, standard enzyme kinetic studies would be necessary. These studies would determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A hypothetical data table for the interaction of the compound with a putative metabolizing enzyme is presented below.

| Substrate Concentration (µM) | Initial Velocity (µmol/min) |

| 1 | 0.5 |

| 2 | 0.9 |

| 5 | 1.8 |

| 10 | 2.5 |

| 20 | 3.3 |

| 50 | 4.0 |

| 100 | 4.2 |

From such data, kinetic parameters could be calculated to provide insights into the affinity of the enzyme for the compound and its catalytic efficiency.

Beyond serving as a substrate, this compound could also act as an inhibitor or activator of certain enzymes. Its indole nucleus is a common scaffold in many enzyme inhibitors. nih.gov The mode of inhibition could be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and its substrate.

For example, if the compound were to bind to the active site of an enzyme, preventing the binding of the natural substrate, it would act as a competitive inhibitor. Conversely, if it were to bind to an allosteric site, it could either inhibit (non-competitive or uncompetitive inhibition) or activate the enzyme. The inhibitory potential of the compound could be quantified by determining its inhibition constant (Ki).

A hypothetical table illustrating the inhibitory effect of the compound on a target enzyme is shown below.

| Inhibitor Concentration (nM) | % Inhibition |

| 10 | 15 |

| 50 | 45 |

| 100 | 60 |

| 250 | 80 |

| 500 | 95 |

Further studies, such as dialysis experiments and kinetic analyses in the presence of varying substrate concentrations, would be required to elucidate the precise mechanism of inhibition.

Receptor Binding Studies and Ligand-Target Interactions

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological receptors. nih.gov Therefore, it is plausible that this compound could exhibit affinity for one or more receptor types.

Studies on structurally related indole derivatives have demonstrated their ability to bind to various receptors. For instance, certain indole-2-carboxylic acid derivatives have been shown to be ligands for the strychnine-insensitive N-methyl-D-aspartate (NMDA)-linked glycine (B1666218) receptor. nih.gov Furthermore, N-(indol-3-ylglyoxylyl)amino acid derivatives have been found to exhibit affinity for the benzodiazepine (B76468) receptor. nih.govnih.gov

The potential for this compound to bind to a specific receptor would be assessed through radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. The affinity of the compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki).

A hypothetical data table from a receptor binding assay is presented below.

| Compound Concentration (nM) | Specific Binding (%) |

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

| 500 | 10 |

| 1000 | 5 |

These binding studies would be the first step in identifying potential molecular targets for this compound. Subsequent functional assays would then be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.

Molecular Docking and Dynamics Simulations with Target Proteins

Computational studies, including molecular docking and dynamics simulations, have been instrumental in elucidating the potential biological targets of this compound and the molecular basis of its interactions. While specific target proteins for this exact compound are not extensively documented in publicly available research, studies on structurally similar indole derivatives provide a framework for predicting its binding behavior.

Molecular docking simulations are typically performed against a panel of proteins known to be modulated by indole-containing compounds. These targets often include enzymes and receptors involved in key cellular processes. For instance, indole derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and kinases, which are implicated in inflammation and cancer.

The docking process involves predicting the preferred orientation of this compound when bound to a target protein to form a stable complex. The results are often expressed as a docking score, which estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Table 1: Hypothetical Molecular Docking Scores of this compound with Potential Target Proteins

| Target Protein | Protein Class | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -8.5 |

| Janus Kinase 3 (JAK-3) | Transferase/Kinase | -9.2 |

| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | -7.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the activities of similar indole-based compounds.

Identification of Key Binding Motifs and Hydrogen Bonding Networks

The analysis of docked conformations of this compound with potential protein targets reveals key binding motifs and the crucial role of hydrogen bonding in stabilizing the ligand-protein complex. The indole ring, the hydroxyl group, the oxoacetic acid moiety, and the N-H group of the indole ring are all capable of participating in various non-covalent interactions.

Key Binding Interactions:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, and aspartic acid in the active site of a target protein. The N-H group of the indole ring can also act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The indole ring itself is largely hydrophobic and can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine.

These interactions collectively determine the binding specificity and affinity of the compound for its target protein. For example, in a hypothetical interaction with a kinase, the oxoacetic acid moiety might interact with the hinge region, a common binding motif for kinase inhibitors, while the indole scaffold occupies a hydrophobic pocket. researchgate.net

Modulation of Cellular Metabolic Pathways

While direct studies on the effect of this compound on cellular metabolic pathways are limited, research on related indole compounds, particularly in plant systems, suggests potential modulatory roles.

Investigation of Primary and Secondary Metabolite Production

In plants, indole-3-acetic acid (IAA), a structurally related auxin, is a key regulator of growth and development, and its metabolism is intricately linked to the production of various primary and secondary metabolites. nih.gov It is plausible that this compound, as a derivative, could influence these pathways.

Primary Metabolism: This compound could potentially affect fundamental processes like photosynthesis, respiration, and nutrient assimilation. For instance, alterations in auxin signaling pathways by related molecules have been shown to impact sugar concentrations. nih.gov

Secondary Metabolism: Plant secondary metabolites are a diverse group of compounds with important ecological functions and pharmaceutical applications. The biosynthesis of many of these compounds, including alkaloids and phenolics, is known to be influenced by plant hormones. mdpi.com Given that some alkaloids share a biosynthetic precursor with IAA (tryptophan), this compound could potentially modulate their production by influencing substrate availability or the expression of key biosynthetic genes. mdpi.com

Effects on Biochemical Cascades (e.g., in plant systems)

Biochemical cascades, such as mitogen-activated protein kinase (MAPK) pathways, are crucial for signal transduction in response to various stimuli in plants. nih.gov Plant hormones, including auxins, are known to activate these cascades to regulate cellular responses. It is conceivable that this compound could influence these signaling pathways, thereby affecting downstream processes like gene expression and enzyme activity related to plant growth, development, and stress responses. The metabolism of 2-hydroxy acids is an integral part of plant primary metabolism, with involvement in pathways like photorespiration and the tricarboxylic acid (TCA) cycle. nih.gov

Role in Intercellular Signaling and Communication (e.g., microbial systems)

Indole has been shown to regulate various aspects of bacterial physiology, including biofilm formation, drug resistance, and virulence. It can act as an intercellular signal that influences the behavior of not only the producing species but also other bacteria within a mixed community. Given the structural similarity, this compound could potentially function as a signaling molecule or an antagonist of quorum sensing systems in certain microbial populations, thereby disrupting their coordinated activities.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid. Its separation capabilities, coupled with sensitive detection, make it ideal for quantification in research samples.

Method Development: A typical approach for this analyte would involve reversed-phase (RP) HPLC. The stationary phase, usually a C18 column, separates compounds based on their hydrophobicity. The mobile phase would consist of an aqueous component and an organic modifier (like acetonitrile (B52724) or methanol). To ensure the carboxylic acid group is in its neutral, protonated form for better retention on the C18 column, the aqueous phase is typically acidified with agents like formic acid, acetic acid, or phosphoric acid. nih.gov

Detection can be achieved using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, leveraging the chromophoric indole (B1671886) ring system. For enhanced sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. For even greater sensitivity, pre-column derivatization with a fluorescent tag can be employed. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to produce highly fluorescent derivatives, allowing for detection at very low concentrations using a fluorescence detector (FLD). rsc.org

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 8.1: Illustrative HPLC Method Parameters

| Parameter | Example Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm or Mass Spectrometry (ESI-) |

Table 8.2: Typical HPLC Method Validation Results

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | ≤ 15% |

| LOD | 3 x Signal-to-Noise Ratio |

| LOQ | 10 x Signal-to-Noise Ratio |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS offers high chromatographic resolution and definitive compound identification based on mass spectra. However, this compound is non-volatile due to its polar functional groups (-COOH, -OH, -NH). Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. mdpi.com

Derivatization Strategy: A common and effective strategy is a two-step process. First, the keto group is protected via methoximation using methoxyamine hydrochloride. This step prevents the formation of multiple tautomeric isomers at high temperatures. Second, the remaining active hydrogens on the carboxylic acid, hydroxyl, and indole groups are replaced using a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comnih.gov This process yields a volatile and thermally stable derivative suitable for GC-MS analysis.

The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column (e.g., DB-5MS), and the eluting compound is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and quantification.

Table 8.3: Example Derivatization Protocol

| Step | Reagent | Conditions |

|---|---|---|

| 1. Methoximation | Methoxyamine HCl in Pyridine | 90 minutes at 30°C |

| 2. Silylation | MSTFA with 1% TMCS | 30 minutes at 60°C |

Table 8.4: Typical GC-MS Operating Parameters

| Parameter | Example Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 70 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 550 m/z |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis is a high-resolution separation technique particularly well-suited for charged, polar metabolites. nih.gov Given its acidic nature, this compound will be negatively charged (anionic) in basic or neutral buffers, making it an excellent candidate for CE analysis, specifically in the Capillary Zone Electrophoresis (CZE) mode.

Separation Principle: In CZE, a buffer-filled capillary is subjected to a high voltage. Ions in the sample migrate through the capillary at different velocities based on their charge-to-size ratio, enabling separation. The technique requires minimal sample volume and can provide very efficient separations. For robust and reproducible analysis of complex biological samples, coupling CE to a mass spectrometer (CE-MS) is highly advantageous, providing both separation and structural identification. nih.govuniversiteitleiden.nl

Method Considerations: The choice of background electrolyte (BGE) is crucial. A basic buffer, such as a borate (B1201080) or phosphate (B84403) buffer (pH > 8), would ensure the analyte is fully deprotonated and migrates as an anion. The capillary surface may be coated to control or reverse the electroosmotic flow (EOF) to optimize separation and analysis time.

Table 8.5: Illustrative CE-MS Method Parameters

| Parameter | Example Condition |

|---|---|

| Capillary | Fused Silica (B1680970), 50 µm ID, 80 cm length |

| Background Electrolyte | 50 mM Ammonium (B1175870) Acetate, pH 9.0 |

| Separation Voltage | +25 kV to -30 kV (depending on EOF control) |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| MS Interface | Sheath-Liquid Electrospray Ionization (ESI) |

| Sheath Liquid | Isopropanol/Methanol (B129727)/Water with Formic Acid |

| Ionization Mode | Negative Ion Mode (ESI-) |

Development of Biosensors for In Vitro Detection

Biosensors offer the potential for rapid, specific, and real-time detection of target molecules without extensive sample preparation. While no specific biosensor for this compound has been reported, a hypothetical sensor can be designed based on principles used for other α-keto acids like α-ketoglutarate. nih.gov

Biosensor Design: An enzymatic biosensor is a plausible approach. This would involve a biorecognition element, typically an enzyme, that specifically interacts with the target analyte. A hypothetical indole-3-glyoxylate dehydrogenase or oxidase could serve this role.

Biorecognition: The enzyme would catalyze a reaction involving the target compound. For example, a dehydrogenase would oxidize the analyte in the presence of a cofactor like NAD+, producing NADH.

Transduction: The change in concentration of a product or reactant from the enzymatic reaction is converted into a measurable signal. For an electrochemical biosensor, an electrode would be used to detect the change in current from the oxidation of the generated NADH. nih.gov

Immobilization: The enzyme would be immobilized onto the transducer surface using a stable matrix (e.g., a polymer film or nanocomposite) to ensure its stability and reusability.

The measured signal (e.g., current) would be proportional to the concentration of this compound in the sample.

Table 8.6: Components of a Hypothetical Electrochemical Biosensor

| Component | Material/Molecule | Function |

|---|---|---|

| Analyte | This compound | Target molecule to be detected |

| Biorecognition Element | Hypothetical Indole-3-glyoxylate Dehydrogenase | Catalyzes specific reaction with the analyte |

| Cofactor | NAD+ | Required for the enzymatic reaction |

| Transducer | Screen-Printed Carbon or Gold Electrode | Detects electrochemical change (NADH oxidation) |

| Immobilization Matrix | Graphene-nanoparticle composite | Provides a stable support for the enzyme |

Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). wikipedia.org Since this compound is a potential metabolite in the tryptophan degradation pathway, stable isotope tracers can be used to quantify its formation and turnover in a biological system. nih.gov

Experimental Approach: The methodology involves introducing a precursor molecule containing a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system (e.g., cell culture or whole organism). For this compound, uniformly ¹³C-labeled L-tryptophan ([U-¹³C₁₁]-L-tryptophan) or doubly ¹⁵N-labeled L-tryptophan ([¹⁵N₂]-L-tryptophan) would be suitable precursors. nih.gov

After a period of metabolism, cellular components are extracted. The target metabolite, this compound, is then analyzed using mass spectrometry (typically LC-MS or GC-MS). The instrument can distinguish between the unlabeled (native) molecule and the isotopically labeled version based on the mass difference. By measuring the ratio of labeled to unlabeled analyte, researchers can calculate the rate of its synthesis (flux) from the precursor, providing critical insights into metabolic dynamics.

Table 8.7: Expected Mass Shifts with Labeled Tryptophan Precursors

| Labeled Precursor | Expected Atoms Labeled in Product | Mass of Unlabeled Product (C₁₀H₇NO₄) | Expected Mass of Labeled Product |

|---|---|---|---|

| [U-¹³C₁₁]-L-Tryptophan | All 10 Carbon atoms | 205.0375 Da | 215.0709 Da (+10 Da) |

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry for over a century, with classic methods like the Fischer indole synthesis providing foundational routes. creative-proteomics.com However, future research on 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid should pivot towards more efficient, sustainable, and versatile synthetic strategies. The exploration of transition-metal catalysis, which has revolutionized the synthesis of substituted indoles, presents a significant opportunity. mdpi.com Catalysts based on palladium, copper, and gold could enable novel C-H activation or cross-coupling strategies to construct the substituted indole core with high regioselectivity. mdpi.comacs.orgunibo.it

Furthermore, the development of one-pot multicomponent reactions (MCRs) stands as a promising avenue. nih.gov MCRs offer substantial improvements in atom economy and operational simplicity, potentially allowing for the rapid assembly of the target molecule or its analogues from simple precursors. nih.gov Another key area is the adoption of green chemistry principles, such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. scispace.commdpi.com Investigating enzymatic or chemoenzymatic pathways could also provide highly selective and environmentally benign synthetic routes. Future work should focus on developing robust catalytic systems that are not only efficient but also scalable and tolerant of a wide range of functional groups, facilitating the creation of diverse chemical libraries for biological screening.

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages | Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium (Pd), Copper (Cu), Gold (Au), Rhodium (Rh) | High efficiency, regioselectivity, functional group tolerance. mdpi.comacs.org | Developing novel C-H functionalization or cross-coupling reactions for direct synthesis. |

| Multicomponent Reactions (MCRs) | Lewis acids, organocatalysts (e.g., sulfamic acid). nih.gov | Atom and step economy, operational simplicity, rapid library generation. nih.gov | Designing a convergent one-pot synthesis from readily available starting materials. |

| Microwave-Assisted Synthesis | Various catalysts compatible with microwave heating. | Accelerated reaction rates, improved yields, reduced energy consumption. mdpi.com | Optimizing existing synthetic routes under microwave irradiation for efficiency. |

| Biocatalysis/Chemoenzymatic Synthesis | Engineered enzymes (e.g., oxygenases, hydrolases). | High stereoselectivity and regioselectivity, environmentally benign conditions. | Identifying or engineering enzymes for key synthetic steps. |

| Automated Nanoscale Synthesis | Acoustic droplet ejection (ADE) technology. nih.gov | High-throughput screening of reaction conditions, rapid scope and limitation studies. nih.gov | Adapting synthetic routes for automated platforms to accelerate discovery. |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

The indolylglyoxylamide scaffold, which is structurally related to this compound, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov Derivatives have shown activity as tubulin polymerization inhibitors and modulators of proteins such as p53 and the 18 kDa translocator protein (TSPO). nih.govacs.org The 1,2-dicarbonyl motif present in the target compound is also a key feature in many pharmaceuticals, as it can enhance bioavailability through protein binding. researchgate.net

Future research must therefore focus on elucidating the specific molecular interactions of this compound. High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, will be essential to determine its binding mode within the active sites of potential protein targets. Advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) can map binding interfaces and characterize conformational changes upon ligand binding. Mechanistic studies should also investigate its potential as an enzyme inhibitor, for example, against targets like indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism that is a target for cancer immunotherapy. nih.gov

| Methodology | Objective | Potential Targets | Expected Outcome |

|---|---|---|---|

| X-ray Crystallography / Cryo-EM | Determine high-resolution 3D structure of the ligand-protein complex. | Tubulin, Protein Kinases, Indoleamine 2,3-dioxygenase (IDO1). acs.orgnih.gov | Precise binding site geometry, identification of key interacting residues. |

| NMR Spectroscopy | Characterize binding affinity, kinetics, and conformational changes in solution. | GABA-A Receptors, TSPO. nih.gov | Mapping of the binding interface, determination of dissociation constants (Kd). |

| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamic parameters of binding (enthalpy, entropy). | Any identified protein target. | Complete thermodynamic profile of the molecular interaction. |

| Enzyme Inhibition Assays | Determine the potency and mechanism of enzyme inhibition (e.g., competitive, non-competitive). | IDO1, Cyclooxygenase-2 (COX-2), Histone Deacetylases (HDACs). nih.govnih.gov | IC50/Ki values, elucidation of the inhibition mechanism. |

Investigation of Environmental Biotransformation and Degradation Pathways

Indole is a widespread N-heterocyclic compound that can be metabolized by a variety of microorganisms. researchgate.netnih.gov Bacterial strains have demonstrated the ability to transform indole into compounds like indigo (B80030) or to degrade it through various oxidative pathways, often initiated by oxygenase enzymes. researchgate.netnih.gov For instance, some Arthrobacter species can convert indole into indole-3-acetic acid and subsequently into indole-3-glyoxylic acid. nih.gov

Understanding the environmental fate of this compound is critical. Future research should aim to identify specific microbial communities or isolated strains (bacteria and fungi) from soil and water that are capable of its biotransformation or complete mineralization. A key objective would be to elucidate the metabolic pathways involved, which likely include hydroxylation, ring cleavage, and side-chain oxidation steps. Identifying the key enzymes, such as monooxygenases and dioxygenases, and their corresponding genes will be crucial. This knowledge is not only important for environmental risk assessment but also holds potential for developing bioremediation strategies for related indole-based pollutants.

| Research Step | Methodology | Objective |

|---|---|---|

| Isolation of Degrading Microbes | Enrichment cultures using the target compound as a sole carbon/nitrogen source. | To identify and isolate specific bacteria or fungi capable of metabolizing the compound. researchgate.netnih.gov |

| Metabolite Identification | LC-MS/MS, GC-MS analysis of culture supernatants over time. nih.gov | To identify intermediate and final products of the degradation pathway. |

| Enzyme Characterization | Proteomics (to identify induced proteins), cloning and expression of candidate genes, in vitro enzyme assays. | To identify and characterize the key enzymes (e.g., oxygenases) responsible for the initial steps of degradation. researchgate.net |

| Pathway Elucidation | Genomic analysis, transcriptomics, and isotopic labeling studies. | To construct a complete metabolic map of the biotransformation process. |

Development of Novel Analytical Tools for In Situ Studies

The detection and quantification of indole derivatives in complex matrices typically rely on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or fluorescence detection. creative-proteomics.comnih.gov While powerful, these methods require sample collection and extensive preparation, precluding real-time analysis in a natural environment (in situ).

A significant area for future research is the development of novel analytical tools capable of in situ monitoring of this compound. This could involve the design of highly specific electrochemical or optical biosensors. An enzyme-based biosensor could utilize a purified dehydrogenase or oxidase that specifically recognizes the target compound, while a whole-cell biosensor could be engineered with a reporter gene (e.g., GFP) linked to a promoter that is specifically induced by the compound. Furthermore, the synthesis of fluorescently labeled analogues or molecular probes could enable advanced bioimaging techniques, such as confocal microscopy, to visualize the compound's uptake, localization, and dynamics within living cells or microbial biofilms.

| Method | Principle | Application | Limitations / Future Direction |

|---|---|---|---|

| HPLC-MS/MS (Existing) | Chromatographic separation followed by mass-based detection. nih.gov | Accurate quantification in biological/environmental samples. | Destructive, lab-based, not suitable for real-time monitoring. |

| Electrochemical Biosensors (Future) | Immobilized enzyme or antibody generates an electrical signal upon binding. | Real-time, in situ detection in aqueous environments. | Requires development of highly specific biological recognition elements. |

| Optical/Fluorescent Probes (Future) | A molecule designed to change its fluorescent properties upon binding to the target. | In situ imaging of the compound's distribution in living cells or tissues. | Requires rational design and synthesis of specific probes; potential for phototoxicity. |

| Whole-Cell Biosensors (Future) | Engineered microbes with a reporter gene (e.g., GFP, luciferase) linked to a specific inducible promoter. | Monitoring bioavailability and biological response in complex systems like soil or biofilms. | Requires identification of a specific genetic circuit responsive to the compound. |

Computational Design of Enhanced Analogues for Specific Biochemical Modulation

Computational chemistry provides powerful tools for the rational design of new molecules with improved biological activity. mdpi.com Methods such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are routinely used to guide the synthesis of indole derivatives targeting specific proteins. mdpi.comnih.gov

Future research should harness these in silico approaches to design and optimize analogues of this compound. Once a primary biological target is validated (as per section 9.2), molecular docking simulations can predict the binding modes of potential analogues and estimate their binding affinities. This allows for the prioritization of synthetic targets. QSAR studies can then be employed to build models that correlate specific structural features (e.g., substituents on the indole ring, modifications to the side chain) with biological activity, helping to refine the design process. The ultimate goal is to create analogues with enhanced potency, improved selectivity against off-targets, and optimized ADME (absorption, distribution, metabolism, and excretion) properties for potential therapeutic applications.

| Computational Method | Description | Objective for Analogue Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within a protein's active site. mdpi.com | To design modifications that improve binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and enhance potency. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. mdpi.com | To guide the design of novel scaffolds that retain key interaction points while having different core structures. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. mdpi.com | To predict the activity of unsynthesized compounds and identify structural modifications that are likely to increase potency. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. | To assess the stability of the predicted binding mode and understand the dynamic nature of the interaction. |

Interdisciplinary Research with Plant Biology and Microbiology for Ecological Roles

Indole and its derivatives are pivotal molecules in biology. Indole-3-acetic acid (IAA) is the primary native auxin in plants, regulating almost every aspect of growth and development. creative-proteomics.com In the microbial world, indole acts as a crucial intercellular signaling molecule, influencing processes like biofilm formation, drug resistance, and virulence. nih.gov The compound this compound shares structural features with both IAA and glyoxylic acid, an intermediate in the glyoxylate (B1226380) cycle essential for metabolism in many plants and microbes. atamanchemicals.com

This structural resemblance necessitates interdisciplinary research to uncover its potential ecological roles. Collaborative studies between chemists, plant biologists, and microbiologists should investigate whether this compound is a naturally occurring metabolite in plants or microorganisms. Key research questions include: Does it exhibit auxin-like or anti-auxin activity in plants? Can it modulate microbial quorum sensing or biofilm formation? Does it play a role in the complex chemical communication within the plant rhizosphere? Answering these questions requires a combination of analytical chemistry to screen for its presence in natural extracts and biological assays to test its activity in relevant plant and microbial systems.

| Research Area | Discipline | Key Questions | Experimental Approach |

|---|---|---|---|

| Natural Product Discovery | Analytical Chemistry, Microbiology | Is the compound produced by plants or microbes, particularly in the rhizosphere? | Metabolomic analysis (LC-MS) of plant root exudates and microbial culture supernatants. nih.gov |

| Plant Physiology | Plant Biology | Does it affect plant growth, root development, or gene expression similarly to auxin? | Plant bioassays (e.g., root elongation, lateral root formation), transcriptomic analysis (RNA-seq). |

| Microbial Signaling | Microbiology | Can it influence bacterial behaviors like quorum sensing, motility, or biofilm formation? | Biofilm formation assays, reporter strain assays for quorum sensing, motility assays. nih.gov |

| Plant-Microbe Interactions | Ecology, Molecular Biology | Does it mediate symbiotic or pathogenic interactions between plants and microbes? | Co-culture experiments with plants and specific bacteria/fungi; analysis of signaling pathways. |

Q & A

Q. What are the established synthetic routes for 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetic acid, and how are reaction conditions optimized?

The synthesis typically involves indole derivatives as precursors. For example, ethyl 2-(1H-indol-3-yl)-2-oxoacetate (a structurally related compound) is synthesized via the reaction of indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of triethylamine, followed by acid-catalyzed cyclization . Key optimization parameters include:

- Temperature : Heating in ethanolic HCl (~60–80°C) to drive cyclization.

- Purification : Recrystallization or chromatography to isolate the product.

- Yield enhancement : Use of anhydrous solvents and inert atmospheres to minimize side reactions.

Q. How is the compound structurally characterized in academic research?

Structural characterization employs:

- Spectroscopy :

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ ion at m/z 218.2 for ethyl 2-(1H-indol-3-yl)-2-oxoacetate) .

Q. What safety protocols are critical when handling this compound?

Safety measures are derived from its acute toxicity (oral LD₅₀: 300–2000 mg/kg) and irritancy :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency procedures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How are vibrational modes and electronic properties analyzed using computational and experimental methods?

A combined approach is used:

- Experimental : FT-IR and Raman spectroscopy identify vibrational modes (e.g., C=O stretching at 1715 cm⁻¹, O-H bending at 1440 cm⁻¹) .

- Theoretical : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict vibrational frequencies and electronic properties (HOMO-LUMO gap, dipole moments) .

- Data correlation : Experimental and theoretical results are cross-validated to refine computational models.

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

Discrepancies arise from sample purity or experimental conditions. Solutions include:

- Reproducibility checks : Repeating synthesis and characterization under standardized conditions.

- Advanced purification : HPLC or column chromatography to isolate high-purity samples.

- Biological assay validation : Dose-response studies and receptor-binding assays (e.g., 5-HT receptor agonism tests) to confirm activity .

Q. What biological targets and mechanisms of action are under investigation?

The compound’s indole core and oxoacetic acid moiety suggest interactions with:

- Serotonin receptors (5-HT) : Acts as an agonist, modulating neurotransmitter pathways .

- Enzymatic inhibition : Potential inhibition of monoamine oxidase (MAO) or kinases due to structural similarity to bioactive indoles .

- Apoptosis induction : Preclinical studies on cancer cell lines explore its role in caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.